flhF protein - 148970-49-4

flhF protein

Catalog Number: EVT-1518388
CAS Number: 148970-49-4
Molecular Formula: C10H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FlhF is primarily found in Gram-negative bacteria. Its gene is often located within operons that include other flagellar genes, highlighting its integral role in flagellation. For example, studies have identified FlhF in Bacillus cereus and Campylobacter jejuni, where it interacts with various proteins involved in flagellar assembly and gene expression regulation .

Classification

FlhF belongs to the family of GTP-binding proteins, specifically classified as a member of the signal recognition particle GTPase superfamily. This classification is based on its structural features and functional roles, including GTP binding and hydrolysis .

Synthesis Analysis

Methods

The synthesis of FlhF typically involves recombinant DNA technology. The flhF gene is cloned into expression vectors, which are then transformed into suitable host cells, such as Escherichia coli. The protein is expressed under controlled conditions to optimize yield and solubility.

Technical Details

Purification methods for FlhF have been refined to enhance solubility and activity. For instance, the addition of magnesium chloride and guanosine triphosphate during cell lysis significantly improves the solubility of FlhF, allowing for effective purification using affinity chromatography techniques . The typical purification process includes:

  1. Cell Lysis: Cells are disrupted using sonication in a buffer containing magnesium chloride and guanosine triphosphate.
  2. Centrifugation: Following lysis, low-speed centrifugation separates soluble proteins from cell debris.
  3. Affinity Chromatography: The supernatant is applied to a nickel-nitrilotriacetic acid resin to capture His-tagged FlhF.
  4. Elution: FlhF is eluted using imidazole-containing buffer.
Molecular Structure Analysis

Structure

FlhF has a characteristic GTPase domain that includes five nucleotide-binding motifs essential for its function. Structural studies indicate that FlhF can exist as both monomers and dimers, depending on the presence of guanosine triphosphate or guanosine diphosphate . The dimerization is critical for its activity in regulating flagellar biosynthesis.

Data

Crystallographic studies have provided insights into the structural dynamics of FlhF, revealing conformational changes upon GTP binding that are vital for its function in flagellar assembly .

Chemical Reactions Analysis

Reactions

FlhF catalyzes the hydrolysis of guanosine triphosphate to guanosine diphosphate and inorganic phosphate, a reaction crucial for its regulatory activity in flagellar synthesis. The GTPase activity of FlhF is stimulated by interactions with other proteins such as FlhG, which enhances its ability to regulate flagellation processes .

Technical Details

The measurement of GTPase activity can be conducted using colorimetric assays that quantify inorganic phosphate release over time, providing insights into the efficiency of different FlhF mutants .

Mechanism of Action

Process

FlhF acts as a transcriptional regulator by binding to promoter regions of flagellar genes, thereby influencing their expression. It also plays a role in recruiting other proteins necessary for flagellum assembly at specific cellular locations .

Data

Experimental data indicate that mutations within the GTPase domain can significantly impair FlhF's ability to localize at the cell pole and regulate flagellar gene expression . This underscores the importance of its GTPase activity in both transcriptional regulation and physical assembly processes.

Physical and Chemical Properties Analysis

Physical Properties

FlhF typically exists as a soluble protein under optimal purification conditions but can aggregate if not maintained properly. Its solubility is influenced by ionic conditions (e.g., presence of magnesium ions) and temperature .

Chemical Properties

As a GTPase, FlhF exhibits specific binding affinities for guanosine triphosphate and guanosine diphosphate, which are critical for its functional state. The protein's stability and activity are sensitive to environmental conditions such as pH and ionic strength .

Applications

Scientific Uses

FlhF has significant applications in microbiology research, particularly in studies related to bacterial motility, pathogenesis, and gene regulation. Understanding FlhF's mechanisms can lead to insights into bacterial behavior and potential therapeutic targets for controlling pathogenic bacteria that rely on flagellation for virulence . Additionally, studies on FlhF contribute to broader knowledge regarding protein interactions and cellular localization processes within bacterial systems.

Structural and Functional Classification of flhF Protein

Domain Architecture and Conserved Motifs

FlhF belongs to the signal recognition particle (SRP)-GTPase family, characterized by a conserved tripartite domain structure. This architecture enables its central role in spatially regulating bacterial flagellar assembly.

N-terminal Basic Domain and GTPase (G) Domain

The N-terminal basic (B) domain (20–50 residues) is enriched in positively charged amino acids (e.g., lysine, arginine). This domain facilitates electrostatic interactions with the negatively charged phospholipid membranes at bacterial cell poles, serving as a polar anchor [1] [8]. Mutations in this domain (e.g., T13A in Campylobacter jejuni) disrupt membrane association and abolish flagellar placement, confirming its role as a spatial landmark [2].

The GTPase (G) domain (∼200 residues) contains four conserved motifs (G1–G4) that coordinate GTP binding and hydrolysis. The G1 motif (P-loop) binds GTP’s phosphate groups, while G4 (NKXD motif) confers nucleotide specificity [9]. Structural analyses reveal that FlhF adopts two conformations:

  • GTP-bound state: Forms symmetric homodimers with composite active sites, stabilizing the "ON" conformation for recruitment of flagellar components [1].
  • GDP-bound state: Monomeric with a disordered N-domain, representing the "OFF" state (resolution: 2.42 Å, PDB ID: 8R9R) [9].

GTP hydrolysis rates vary across species (e.g., C. jejuni: 1.2 min⁻¹; Shewanella putrefaciens: 0.8 min⁻¹), influencing flagellar number control. Mutations in catalytic residues (e.g., K295A, D321A) reduce hydrolysis by >90% and cause hyperflagellation or aflagellate phenotypes [4].

Comparative Analysis of B, N, and G Domains Across Bacterial Species

The B-N-G domain organization is conserved, but sequence divergence correlates with species-specific flagellation patterns:

Table 1: Domain-Specific Functional Variations in FlhF Orthologs

SpeciesFlagellation PatternB-Domain FunctionN-Domain RoleG-Domain Regulation
Vibrio parahaemolyticusMonotrichousPolar anchoring via HubPFliF recruitmentGTPase stimulated by FlhG [8]
Campylobacter jejuniAmphitrichousMembrane association (K159 critical)Gene expression (flaA)GTP hydrolysis controls number [2] [4]
Borrelia burgdorferiPeriplasmic (7–11 PF)Polar localization (BB0270)FliF stability controlGTPase regulates PF "flat-ribbon" [7]
Bacillus subtilisPeritrichousNon-essential for secretionHomodimer stabilizationGDP-bound form cytosolic [1] [3]

Key variations include:

  • N-domain: In C. jejuni, it regulates σ⁵⁴-dependent flgDE expression (mutant G231A reduces transcription 10-fold) [2].
  • G-domain: B. subtilis FlhF lacks GTPase-activating motifs (e.g., I-box), explaining its dispensability for secretion [1] [3].
  • B-domain deletion: Truncations in B. burgdorferi FlhF reduce polar flagella to 4±2/cell and disrupt the periplasmic "flat-ribbon" configuration [7].

Evolutionary Phylogeny of SRP-GTPase Family Members

Homology to Ffh, FtsY, and SRP54 Proteins

FlhF belongs to the SIMIBI class of NTPases, sharing a conserved GTPase core with:

  • Ffh: SRP54 homolog in bacteria; delivers proteins to SecYEG translocon.
  • FtsY: SRP receptor; docks Ffh-SRP complexes at the membrane.
  • SRP54: Eukaryotic SRP subunit for ER protein targeting [1] [6].

Structural alignments reveal:

  • G-domain similarity: FlhF shares 37–46% sequence identity with Ffh/FtsY in B. subtilis, including the P-loop and Mg²⁺-binding sites [1] [3].
  • Divergent regulatory motifs: FlhF lacks FtsY’s acidic A-domain and Ffh’s methionine-rich M-domain. Instead, it uses the B-domain for polar targeting—a feature convergent with mammalian SRα’s N-terminus [3].
  • Functional divergence: Unlike essential Ffh/FtsY, FlhF is non-essential in B. subtilis and does not compensate for Sec translocon defects [3].

Table 2: Functional and Structural Distinctions Among SRP-GTPases

FeatureFlhFFfhFtsYSRP54
Cellular RoleFlagellar placementProtein targeting to SecSRP receptorER protein targeting [1] [6]
EssentialityNon-essential (most)EssentialEssentialEssential [3]
Key DomainsB-N-GM-N-GA-N-GN-G-S [1]
DimerizationGTP-dependent homodimerHeterodimer with FtsYHeterodimer with FfhSRP RNA-dependent [9]

Divergence in Archaeal vs. Bacterial flhF Orthologs

Archaeal genomes lack flhF orthologs despite possessing other SRP-GTPases (Ffh, FtsY). This absence correlates with fundamental differences in motility:

  • Archaea: Utilize archaella—rotary filaments powered by ATP hydrolysis (FlaI ATPase), not chemiosmotic gradients. Archaella assemble via Type IV pilin-like mechanisms without SRP-GTPase involvement [6].
  • Bacteria: Flagellar motors rely on H⁺/Na⁺ gradients and require FlhF for numerical control. The flhF gene likely arose from ftsY duplication in early bacteria, followed by neofunctionalization for flagellar biogenesis [1] [6].

Phylogenomic analyses show:

  • FlhF distribution is patchy in bacteria—absent in Escherichia coli but conserved in polar-flagellated pathogens (e.g., Vibrio, Campylobacter).
  • In archaea, flagellin genes (flaB) are regulated independently of GTPases, explaining flhF’s absence [6].

Example evolutionary pathway:FtsY (universal SRP receptor) → Gene duplicationBacterial FlhF (B-domain acquisition enabled polar targeting) → Lineage-specific divergence (e.g., hypervariable N-domain in spirochetes) [1] [7].

Compound Names in Article:

  • FlhF protein
  • GTPase domain
  • SRP-GTPase family
  • Ffh protein
  • FtsY protein
  • SRP54 protein
  • FlhG protein (contextual reference)
  • Archaella (comparative structure)

Properties

CAS Number

148970-49-4

Product Name

flhF protein

Molecular Formula

C10H13NO

Synonyms

flhF protein

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